2-Methyl-5-(1-tosylpiperidin-2-yl)pyridine
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Overview
Description
2-Methyl-5-(1-tosylpiperidin-2-yl)pyridine is a heterocyclic compound that contains both pyridine and piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(1-tosylpiperidin-2-yl)pyridine typically involves the reaction of 2-methyl-5-pyridylamine with tosyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(1-tosylpiperidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could lead to the formation of piperidine derivatives .
Scientific Research Applications
2-Methyl-5-(1-tosylpiperidin-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(1-tosylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine: Similar in structure but with a methyl group instead of a tosyl group.
2-Methyl-5-(1-phenylpiperidin-2-yl)pyridine: Contains a phenyl group instead of a tosyl group.
Uniqueness
2-Methyl-5-(1-tosylpiperidin-2-yl)pyridine is unique due to the presence of the tosyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic and medicinal applications .
Properties
Molecular Formula |
C18H22N2O2S |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-methyl-5-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridine |
InChI |
InChI=1S/C18H22N2O2S/c1-14-6-10-17(11-7-14)23(21,22)20-12-4-3-5-18(20)16-9-8-15(2)19-13-16/h6-11,13,18H,3-5,12H2,1-2H3 |
InChI Key |
WTCNFWODJAPJEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CN=C(C=C3)C |
Origin of Product |
United States |
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